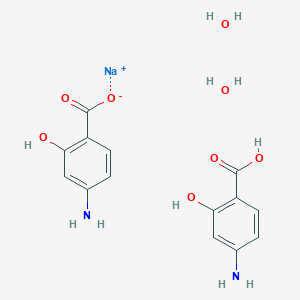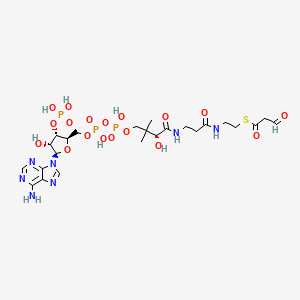
Sodium;4-amino-2-hydroxybenzoate;4-amino-2-hydroxybenzoic acid;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminosalicylate Sodium is the sodium salt form of aminosalicylic acid, an analog of para-aminobenzoic acid (PABA) with antitubercular activity. Aminosalicylate sodium exerts its bacteriostatic activity against Mycobacterium tuberculosis by competing with PABA for enzymes involved in folate synthesis, thereby suppressing growth and reproduction of M. tuberculosis, eventually leading to cell death.
Wissenschaftliche Forschungsanwendungen
Coordination Properties in Complexes
Sodium 4-amino-2-hydroxybenzoate dihydrate demonstrates unique coordination properties in complexes with alkali metals. The structure of this compound, analyzed through X-ray diffraction, reveals a polymeric chain formation where sodium ions are joined together by tridentate 4-amino-2-hydroxybenzoate moieties, creating a significant distortion in the octahedral environment of the sodium centers. This structural organization has implications for the development of new materials and chemical processes (Rzączyńska, Mrozek-Łyszczek, & Głowiak, 2004).
Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids provides insights into environmental processes. Ultraviolet irradiation of sodium salts of chlorobenzoic acids leads to the replacement of chlorine by hydroxyl, resulting in the formation of hydroxybenzoic acids. This kind of study is essential for understanding the environmental fate of these compounds and their potential impact on ecosystems (Crosby & Leitis, 1969).
Electrical Conductivity Analysis
Studies on the electrical conductivities of aqueous solutions of sodium salts of benzoic acid and its derivatives, including 2-hydroxybenzoic acid, provide valuable information on the ionic association constants and limiting molar conductivity of these electrolytes. Such research has broad applications in fields like electrochemistry and materials science (Stanczyk, Boruń, & Jóźwiak, 2019).
Mesomorphism of Derivatives
The study of mesomorphism in derivatives like sodium 4-dodecyloxy-2-hydroxybenzoate helps in understanding the thermotropic and lyotropic mesophases. Such research is crucial for the development of advanced materials, especially in the field of liquid crystal technology (Bruce, Tiddy, & Watkins, 1995).
Carbohydrate Determination Techniques
The modification of carbohydrate reagents, such as 4-hydroxybenzoic acid hydrazide, using sodium bismuth tartrate, has improved the reaction speed, temperature, and sensitivity. This advancement is significant in biochemical analysis and diagnostic procedures (Lever, 1977).
Electroactivity Studies
The electrosynthesis and electroactivity studies of poly(3-amino-4-hydroxybenzoic acid) nanoparticles provide insights into the development of materials with enhanced electrochemical properties. Such studies are vital for the advancement of electrochemical sensors and energy storage devices (Chen, Hong, & Gao, 2015).
Eigenschaften
Produktname |
Sodium;4-amino-2-hydroxybenzoate;4-amino-2-hydroxybenzoic acid;dihydrate |
|---|---|
Molekularformel |
C14H17N2NaO8 |
Molekulargewicht |
364.28 g/mol |
IUPAC-Name |
sodium;4-amino-2-hydroxybenzoate;4-amino-2-hydroxybenzoic acid;dihydrate |
InChI |
InChI=1S/2C7H7NO3.Na.2H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;/h2*1-3,9H,8H2,(H,10,11);;2*1H2/q;;+1;;/p-1 |
InChI-Schlüssel |
XQSUESLXIABQPQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide](/img/structure/B1261429.png)








![5-Iodo-6-[(2-iminoimidazolidine-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1261445.png)
![2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B1261447.png)
